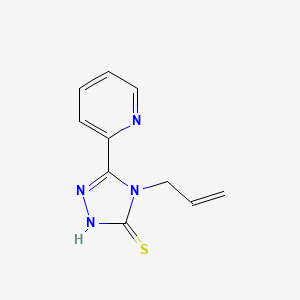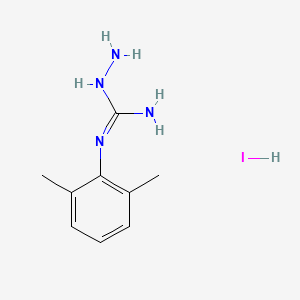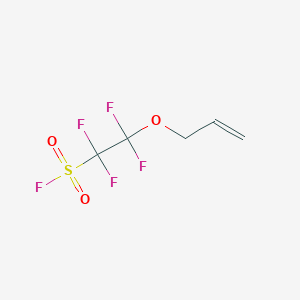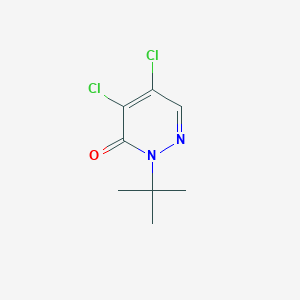
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the reaction between phloroglucinol and chlorosulfonic acid in dichloromethane at room temperature can yield tris(hydrogensulfato) benzene, which is then used as a catalyst for the synthesis of pyrazole derivatives through condensation reactions . Additionally, the reaction of pyrazole derivatives with terephthaloyl dichloride in the presence of Et3N can lead to the formation of bis(pyrazolylcarbonyl)benzene compounds . These methods demonstrate the versatility and reactivity of pyrazole compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives was determined through diffraction data, showing that these compounds crystallize in different monoclinic space groups . These studies highlight the importance of structural analysis in understanding the properties of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclometalation, where ligands containing pyrazolylmethyl benzene subunits react to form complexes with metals such as palladium and ruthenium . Additionally, 1,4-bis(pyrazol-4-yl)benzene and 1,4-bis(tetrazol-5-yl)benzene were synthesized using high yield syntheses under mild conditions, demonstrating the reactivity of azole compounds in forming hydrogen-bonded two-dimensional sheets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through various analytical techniques. For instance, the thermal decomposition of a pyrazole compound was investigated using thermogravimetric analysis, and its molecular geometries and electronic structures were optimized using ab-initio methods . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT, can provide insights into the UV–Visible behavior, reactivity, and nonlinear optical properties of these compounds . Moreover, the crystal structure of a uranyl complex with pyrazole ligands revealed the coordination polyhedron of the uranium atom, which is linked in the crystal via hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry with Copper
The ligand 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole has been studied for its coordination chemistry with various metals. A notable study focused on its reaction with Cu(OAc)₂ and triphenylphosphane, forming a copper complex exhibiting a new bidentate coordination mode. This research highlights its potential in developing novel coordination complexes (Someya, Inoue, & Enthaler, 2013).
Molecular Structure Analysis
Research has been conducted on pyrazole derivatives, including 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, focusing on their molecular structures. Advanced techniques like X-ray crystallography and Density Functional Theory (DFT) calculations were used to explore their geometric and electronic properties, highlighting the importance of these compounds in understanding molecular architecture and reactivity (Khan et al., 2020).
Antimicrobial Applications
A study explored the synthesis of novel derivatives of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and tested their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Lithium Ion Battery Research
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole derivatives have been synthesized and evaluated for use in lithium ion batteries. This research indicates its potential in improving battery performance, especially in high voltage applications (von Aspern et al., 2020).
Synthesis of Polysubstituted Azo Compounds
This compound has been used as a precursor in the synthesis of various bis-azole derivatives, showcasing its versatility in organic synthesis and potential applications in medicinal chemistry, particularly for developing antimicrobial and anticancer agents (Kheder & Farghaly, 2017).
Advanced Applications in Organometallic Chemistry
The ligand is utilized in organometallic chemistry, particularly in cyclometalation reactions. Its incorporation in poly(pyrazolylmethyl)benzenes and the formation of complexes with palladium highlight its role in developing new organometallic compounds with unique properties (Hartshorn & Steel, 1998).
Safety And Hazards
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is for R&D use only and not for medicinal, household or other use . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)8-6-9(12(16,17)18)20(19-8)10(21)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSAXBXORIGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371064 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole | |
CAS RN |
134947-25-4 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)





